Lipophilicity Comparison: 2,4-Substitution Produces Distinct LogP Relative to Regioisomeric Analogs
The target compound 2-(methylsulfonyl)-4-(trifluoromethyl)aniline exhibits a calculated LogP of 0.86, as reported in vendor computational chemistry data . In contrast, the 4-methylsulfonyl-2-trifluoromethyl positional isomer (CAS 55080-84-7) has a calculated LogP of 1.69 . This ~0.83 LogP unit difference represents a nearly 7-fold difference in lipophilicity, which may influence membrane permeability and non-specific protein binding in biological assays. While these are computationally derived values rather than experimental shake-flask measurements, they provide a reproducible basis for differentiating compounds during procurement when experimental LogP data are unavailable.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.86 |
| Comparator Or Baseline | 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline (CAS 55080-84-7): LogP = 1.69 |
| Quantified Difference | ΔLogP = 0.83 (comparator ~1.96× higher calculated lipophilicity) |
| Conditions | Vendor-reported calculated LogP values using unspecified computational method; target compound data from Fluorochem, comparator data from Chemscene |
Why This Matters
In medicinal chemistry campaigns, a LogP difference of 0.83 can meaningfully alter compound distribution in cellular assays and must be accounted for when selecting building blocks for SAR exploration.
